molecular formula C8H8FNO2 B1599535 3-Fluoro-4-nitro-o-xylene CAS No. 3013-30-7

3-Fluoro-4-nitro-o-xylene

Cat. No.: B1599535
CAS No.: 3013-30-7
M. Wt: 169.15 g/mol
InChI Key: FBALYFOBRZLOET-UHFFFAOYSA-N
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Description

3-Fluoro-4-nitro-o-xylene is an aromatic compound with the molecular formula C8H8FNO2. It is a derivative of o-xylene, where one hydrogen atom is replaced by a fluorine atom and another by a nitro group.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Fluoro-4-nitro-o-xylene can be synthesized through the nitration of 3-fluorotoluene. The nitration process typically involves the use of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at a controlled temperature to ensure regioselectivity and high yield. For instance, nitration of 3-fluorotoluene at 60°C with 70% nitric acid can yield this compound with a selectivity of approximately 30% .

Industrial Production Methods

In an industrial setting, continuous-flow nitration processes are often employed for the production of nitro-o-xylenes. This method allows for better control over reaction parameters such as temperature, acid concentration, and flow rate, leading to higher yields and reduced impurities. The continuous-flow process can achieve a product throughput of 800 g/h with a yield of 94.1% .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-nitro-o-xylene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The nitro group is a strong deactivating group, making the aromatic ring less reactive towards electrophilic substitution. the fluorine atom can direct substitutions to the ortho and para positions relative to itself.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidative conditions.

Common Reagents and Conditions

    Nitration: Nitric acid and sulfuric acid.

    Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 3-Fluoro-4-amino-o-xylene.

    Oxidation: 3-Fluoro-4-nitrobenzoic acid.

Scientific Research Applications

3-Fluoro-4-nitro-o-xylene is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 3-fluoro-4-nitro-o-xylene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the fluorine atom can influence the electronic properties of the aromatic ring. These interactions can affect various biochemical pathways, making the compound useful in different applications .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-2-nitro-o-xylene
  • 3-Fluoro-5-nitro-o-xylene
  • 4-Fluoro-2-nitro-o-xylene

Uniqueness

3-Fluoro-4-nitro-o-xylene is unique due to the specific positioning of the fluorine and nitro groups on the aromatic ring. This positioning influences its chemical reactivity and physical properties, making it distinct from other nitro-o-xylenes. The presence of the fluorine atom enhances the compound’s stability and reactivity, which can be advantageous in various applications .

Properties

IUPAC Name

3-fluoro-1,2-dimethyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-5-3-4-7(10(11)12)8(9)6(5)2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBALYFOBRZLOET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426948
Record name 3-Fluoro-4-nitro-o-xylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3013-30-7
Record name 3-Fluoro-4-nitro-o-xylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3013-30-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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